molecular formula C9H10O3 B12750006 2-(2-Hydroxyphenyl)propanoic acid, (2R)- CAS No. 1630499-18-1

2-(2-Hydroxyphenyl)propanoic acid, (2R)-

Cat. No.: B12750006
CAS No.: 1630499-18-1
M. Wt: 166.17 g/mol
InChI Key: KRHQRJXHSUXNQY-ZCFIWIBFSA-N
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Description

Significance of Chiral α-Hydroxyphenyl Propanoic Acids in Academic Research

Chiral α-hydroxyphenyl propanoic acids, a class to which 2-(2-hydroxyphenyl)propanoic acid belongs, are of considerable interest in academic and industrial research. These compounds are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both a hydroxyl and a carboxylic acid group provides multiple points for chemical modification, while the chiral center allows for the exploration of stereospecific interactions.

Research has demonstrated that the biological activity of many compounds is enantiomer-dependent. For instance, the different enantiomers of a drug can have distinct pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. Consequently, the synthesis and separation of individual enantiomers of α-hydroxyphenyl propanoic acids are critical areas of investigation. Methods for their enantioselective synthesis or the resolution of racemic mixtures are continually being developed and refined.

Overview of Stereochemical Importance in Bioactive Molecules and Organic Synthesis

Stereochemistry is a fundamental concept in the study of bioactive molecules and organic synthesis. Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the various stereoisomers of a substrate or ligand. This stereoselectivity is a cornerstone of modern drug design and development.

The importance of stereochemistry is starkly illustrated by numerous examples in pharmacology. A well-known case is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. This highlights the critical need for stereochemically pure compounds in medicine.

In organic synthesis, controlling the stereochemical outcome of a reaction is a major goal. The development of asymmetric synthesis, which allows for the selective production of a single enantiomer, has been a revolutionary advancement. Chiral catalysts and auxiliaries are often employed to achieve this, and compounds like chiral α-hydroxyphenyl propanoic acids can themselves serve as starting materials or intermediates in these sophisticated synthetic pathways.

Interactive Data Tables

Below are interactive tables detailing the properties of 2-(2-Hydroxyphenyl)propanoic acid and its related isomers. Due to the limited availability of specific data for the (2R)- enantiomer, information for the general compound and its isomers is provided for a comprehensive understanding.

Properties of 2-(2-Hydroxyphenyl)propanoic Acid
PropertyValue
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
CAS Number (Racemate)515-30-0. sigmaaldrich.com
AppearanceData not available
Melting PointData not available
Boiling PointData not available
Properties of Related Isomers
CompoundCAS NumberMelting PointNotes
(2RS)-2-(4-Hydroxyphenyl)propionic acid938-96-5. sigmaaldrich.comData not availableRacemic mixture of the 4-hydroxy isomer.
3-(2-Hydroxyphenyl)propionic acid495-78-3. sigmaaldrich.com86-89 °C. sigmaaldrich.comPositional isomer.

Properties

CAS No.

1630499-18-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(2R)-2-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

KRHQRJXHSUXNQY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 2r 2 2 Hydroxyphenyl Propanoic Acid

Asymmetric Synthesis Approaches for Enantioselective Production

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is one of the most efficient and industrially scalable methods for producing enantiomerically pure compounds. researchgate.netresearchgate.net This technique involves the hydrogenation of a prochiral olefin using a chiral transition-metal catalyst. For the synthesis of (2R)-2-(2-Hydroxyphenyl)propanoic acid, the logical precursor is 2-(2-hydroxyphenyl)acrylic acid.

The process utilizes a catalyst system composed of a transition metal, such as rhodium (Rh), ruthenium (Ru), or nickel (Ni), and a chiral phosphine (B1218219) ligand. researchgate.netnih.gov Ligands like BINAP, DuPhos, and various ferrocenyl phosphines create a chiral environment around the metal center. researchgate.netnsf.gov When the acrylic acid substrate coordinates to this chiral complex, the catalyst facilitates the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer. High enantiomeric excesses (ee), often exceeding 99%, can be achieved under optimized conditions. researchgate.netnsf.gov Recent advancements have also focused on more earth-abundant metals like cobalt and nickel, demonstrating their potential to achieve high yields and enantioselectivities. nih.govnsf.gov

Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of 2-Aryl Acrylic Acids

Catalyst PrecursorChiral LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Rh(I) ComplexWudaphos2-Aryl Acrylic AcidsUp to 99% researchgate.net
Ni(OAc)₂·4H₂O(R,R)-BenzP*2-Phenylacrylic Acid>99% nih.gov
Co(0) Complex(R,R)-PhBPE2-Phenylacrylic Acid99% nsf.gov
Rh(I) ComplexFerrocenyl Bisphosphorus2-Phenyl Acrylic Acid>99% researchgate.netresearchgate.net

Biocatalytic Synthesis and Enzymatic Resolution Techniques

Biocatalysis leverages the high selectivity of enzymes and microorganisms to perform chemical transformations. These methods are prized for their efficiency under mild conditions and their environmentally benign nature. units.it

Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on an enzyme that reacts at a different rate with each enantiomer. For chiral carboxylic acids, lipase-catalyzed hydrolysis of a racemic ester is a common and effective strategy. nih.govnih.gov

In this approach, a racemic mixture of an ester, such as ethyl 2-(2-hydroxyphenyl)propanoate, is subjected to hydrolysis in an aqueous medium using a lipase (B570770). Lipases, such as those from Candida rugosa or Pseudomonas species, often exhibit high enantioselectivity. nih.govresearchgate.net For instance, research on the closely related 2-(4-hydroxyphenyl)propionic acid ethyl ester has shown that Lipase AK can preferentially hydrolyze the (R)-ester to the corresponding (R)-acid, achieving an enantiomeric excess of over 98%. lookchem.com The unreacted (S)-ester is left behind. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the product acid and the remaining ester. The resulting mixture of the (2R)-acid and the (2S)-ester can then be easily separated by extraction.

Table 3: Lipase Performance in the Kinetic Resolution of 2-Arylpropanoic Acid Esters

Enzyme SourceSubstrateProductConversionProduct e.e.Reference
Lipase AK(±)-2-(4-hydroxyphenyl)propionic acid ethyl ester(R)-acid~49%>98% lookchem.com
Candida antarctica Lipase B(R,S)-Flurbiprofen (via esterification)(R)-ester~45%~90% nih.gov
Candida rugosa Lipase(±)-Naproxen methyl ester(S)-acid~50%High nih.gov
Pseudomonas fluorescens(±)-Ibuprofen ester(S)-acid-Enantiomerically pure researchgate.net

Investigation of Microbial Biotransformation Pathways for Related Chiral Compounds

Microbial biotransformation utilizes whole microorganisms as catalysts to produce valuable chemicals. While direct microbial fermentation to produce (2R)-2-(2-Hydroxyphenyl)propanoic acid is not established, existing metabolic pathways in certain bacteria offer a foundation for future engineered routes.

For example, bacteria of the genus Propionibacterium are known for their ability to produce propionic acid through the Wood-Werkman cycle. nih.govmdpi.com This natural metabolic capability marks them as potential chassis organisms for synthetic biology applications. Through metabolic engineering, one could envision introducing heterologous genes encoding enzymes, such as hydroxylases and synthases, into an organism like E. coli or Propionibacterium. nih.gov Such an engineered strain could potentially convert a simple, readily available aromatic precursor through a multi-step pathway into the desired chiral product.

Furthermore, whole-cell biotransformations are used to perform specific, stereoselective reactions. nih.gov A microorganism expressing a highly selective reductase could, for instance, reduce a ketone precursor stereoselectively to a chiral alcohol, which is then further converted to the final acid. This approach leverages the cell's enzymatic machinery and cofactor regeneration systems, offering an efficient route to chiral intermediates for pharmaceutical synthesis. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies offer a powerful approach to producing enantiomerically pure compounds like (2R)-2-(2-Hydroxyphenyl)propanoic acid, combining the selectivity of enzymes with the practicality of chemical synthesis. A primary method in this category is the kinetic resolution of a racemic mixture.

Kinetic resolution involves the use of a stereoselective enzyme, typically a lipase, to preferentially react with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer from the newly formed product. While specific studies on (2R)-2-(2-Hydroxyphenyl)propanoic acid are not extensively detailed, a well-documented analogous process is the lipase-catalyzed hydrolysis of racemic 2-(4-hydroxyphenyl)propionic acid ethyl ester ((±)-2-HPPAEE) researchgate.net. This process is highly relevant and demonstrates a viable route.

In this approach, a racemic ester of 2-(2-hydroxyphenyl)propanoic acid is subjected to hydrolysis catalyzed by a lipase in an aqueous system. The enzyme selectively hydrolyzes the (R)-ester to the desired (2R)-2-(2-hydroxyphenyl)propanoic acid, leaving the (S)-ester largely unreacted. The unreacted (S)-ester can then be easily separated from the (R)-acid product. The efficiency of this resolution is highly dependent on the choice of enzyme and reaction conditions.

A screening of various commercially available lipases for the hydrolysis of the analogous (±)-2-HPPAEE revealed significant differences in their activity and enantioselectivity researchgate.net. Lipase AK from Pseudomonas fluorescens was identified as a highly effective catalyst, demonstrating excellent enantioselectivity (E > 100) and yielding the (R)-acid with an enantiomeric excess (e.e.) of over 98% researchgate.net. The optimal conditions for this transformation were found to be a pH of 5.5 and a temperature of 45°C, achieving a substrate conversion of approximately 49% researchgate.net.

Table 1: Screening of Lipases for Kinetic Resolution of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester Data adapted from a study on a structurally analogous compound. researchgate.net

Another advanced chemoenzymatic approach is dynamic kinetic resolution (DKR). This method combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. For instance, a 2-arylpropanal (an aldehyde precursor) can be racemized using a base catalyst while an alcohol dehydrogenase selectively reduces one enantiomer to the corresponding alcohol nih.gov. This strategy allows for a theoretical yield of 100% for a single enantiomer, a significant advantage over standard kinetic resolution.

Multi-Step Organic Synthesis Routes

Precursor-Based Synthesis from Aromatic Aldehyde Derivatives

Synthesizing (2R)-2-(2-Hydroxyphenyl)propanoic acid from aromatic aldehyde precursors, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), provides a convergent and controllable route. Classic organic reactions like the Reformatsky and Darzens reactions are well-suited for this transformation.

The Reformatsky reaction involves the treatment of an aldehyde (salicylaldehyde) with an α-halo ester (e.g., ethyl 2-bromopropionate) in the presence of metallic zinc byjus.comwikipedia.org. The zinc inserts into the carbon-halogen bond of the ester to form an organozinc reagent, or a Reformatsky enolate. This enolate then adds to the carbonyl group of the aldehyde to form a β-hydroxy ester after an acidic workup libretexts.org. The resulting product, ethyl 2-(1-hydroxy-1-(2-hydroxyphenyl)ethyl)propanoate, is a direct precursor that can be further modified to yield the target acid.

A plausible synthetic sequence is:

Protection : The phenolic hydroxyl group of salicylaldehyde is protected (e.g., as a benzyl (B1604629) or silyl (B83357) ether) to prevent it from interfering with the organometallic reagent.

Reformatsky Reaction : The protected salicylaldehyde is reacted with ethyl 2-bromopropionate and activated zinc to form the β-hydroxy ester.

Functional Group Manipulation : The secondary hydroxyl group formed in the previous step is removed. This can be achieved via a two-step reduction process, such as conversion to a halide or tosylate followed by reductive cleavage.

Deprotection and Hydrolysis : The protecting group on the phenol (B47542) is removed, and the ethyl ester is hydrolyzed to the final carboxylic acid.

The Darzens condensation offers an alternative route, reacting an aldehyde with an α-haloester in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester, also known as a glycidic ester wikipedia.orgorganic-chemistry.org. Hydrolysis of this glycidic ester followed by decarboxylation can lead to a rearranged carbonyl compound, providing another pathway to the desired carbon skeleton researchgate.net.

Oxidation and Reduction Strategies within Synthetic Pathways

Oxidation and reduction reactions are fundamental to manipulating functional groups throughout the synthesis of (2R)-2-(2-Hydroxyphenyl)propanoic acid.

Reduction Strategies:

Carbonyl Reduction : In syntheses that proceed through a ketonic intermediate, such as those employing a Friedel-Crafts acylation, the ketone must be reduced. Asymmetric reduction of the ketone is a key step for establishing the chiral center. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.

Deoxygenation : As mentioned in the Reformatsky route, the removal of a hydroxyl group is often necessary. This is typically a reductive process. A common method is the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative and then treated with a radical initiator and a hydrogen source like tributyltin hydride.

Dynamic Kinetic Resolution : In a chemoenzymatic context, the enantioselective reduction of a racemic aldehyde precursor using an alcohol dehydrogenase is a powerful strategy to obtain a chiral alcohol intermediate nih.gov.

Oxidation Strategies:

Alcohol to Aldehyde : If the synthesis begins from a precursor like 2-(hydroxymethyl)phenol, the primary alcohol must be oxidized to the aldehyde (salicylaldehyde) before it can be used in a C-C bond-forming reaction like the Reformatsky or Darzens condensation. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation.

Alcohol to Acid : The final step in many synthetic routes involves the oxidation of a primary alcohol to a carboxylic acid. If the synthesis yields 2-(2-hydroxyphenyl)propan-1-ol, a two-step oxidation via the aldehyde, or a direct oxidation using a strong agent like Jones reagent (chromium trioxide in sulfuric acid), can produce the target propanoic acid nih.gov.

Control and Preservation of Stereochemical Purity during Synthetic Procedures

Achieving a high degree of stereochemical purity is paramount in the synthesis of a single enantiomer like (2R)-2-(2-Hydroxyphenyl)propanoic acid. Several advanced strategies are employed to control and preserve the desired stereochemistry.

Chiral Auxiliaries : One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. Evans oxazolidinones are a prominent example wikipedia.org. In this approach, a precursor acid (e.g., 2-hydroxyphenylacetic acid) is first attached to a chiral oxazolidinone. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation (e.g., with methyl iodide). The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. Finally, the auxiliary is cleaved hydrolytically to yield the enantiomerically enriched propanoic acid. Stereoselective aldol (B89426) reactions using oxazolidinone-derived boron enolates can achieve high diastereoselectivity, although this can be moderate depending on the specific substrates libretexts.org.

Enzymatic Kinetic Resolution : As detailed in section 2.2.3, lipase-catalyzed hydrolysis is a highly effective method for obtaining the (R)-enantiomer from a racemic ester researchgate.net. The high enantioselectivity of enzymes like Lipase AK (E > 100) ensures that the resulting (R)-acid has very high optical purity (e.g., >98% e.e.). The key to preserving this purity is to stop the reaction at or before 50% conversion to prevent the slower hydrolysis of the undesired (S)-ester researchgate.net.

Classical Resolution via Diastereomeric Salts : This traditional but effective method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethylamine psiberg.com. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because diastereomers have different physical properties, they can be separated by fractional crystallization psiberg.com. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with a mineral acid, liberating the enantiomerically pure (2R)-2-(2-hydroxyphenyl)propanoic acid.

Table 2: Comparison of Stereochemical Control Methods

It is crucial to avoid conditions that could cause racemization of the chiral center, which is α to the carbonyl group. Strong bases or prolonged exposure to high temperatures can lead to enolization and subsequent loss of stereochemical integrity researchgate.net. Therefore, purification and subsequent reaction steps are typically performed under mild conditions.

Chemical Reactivity and Derivatization of 2 2 Hydroxyphenyl Propanoic Acid Systems

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

The carboxylic acid moiety of 2-(2-Hydroxyphenyl)propanoic acid can be converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

A general representation of the Fischer esterification is as follows:

(2R)-2-(2-Hydroxyphenyl)propanoic acid + R'OH ⇌ (2R)-2-(2-Hydroxyphenyl)propanoate + H₂O

The choice of alcohol (R'OH) can be varied to produce a wide array of ester derivatives with different alkyl or aryl groups. For instance, reaction with methanol (B129727) would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester. The reaction conditions, such as temperature and catalyst, can be optimized to achieve high yields of the desired ester. While specific studies on the esterification of (2R)-2-(2-Hydroxyphenyl)propanoic acid are not extensively documented, the principles of Fischer esterification are well-established for similar compounds like propanoic acid and its derivatives. For example, the esterification of propanoic acid with various alcohols has been shown to be an effective method for producing propanoate esters. ceon.rs

Table 1: Examples of Esterification Reactions of Propanoic Acid Derivatives

Carboxylic AcidAlcoholCatalystProduct
Propanoic AcidIsopropyl AlcoholAcid Catalyst (e.g., H₂SO₄)Isopropyl Propanoate
2-(4-hydroxyphenoxy)propionic acidVarious Alcohols (R-OH)Distillable Acid2-(4-hydroxyphenoxy)propionic acid ester

The carboxylic acid group of 2-(2-Hydroxyphenyl)propanoic acid can be reduced to either a primary alcohol or an aldehyde. The reduction to a primary alcohol, (2R)-2-(2-hydroxyphenyl)propan-1-ol, requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ethereal solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

(2R)-2-(2-Hydroxyphenyl)propanoic acid --(1. LiAlH₄, THF; 2. H₃O⁺)--> (2R)-2-(2-Hydroxyphenyl)propan-1-ol

The reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved using less reactive hydride reagents or by converting the carboxylic acid to a derivative that is more easily reduced to an aldehyde, such as an acid chloride or a Weinreb amide, followed by reduction. For instance, conversion to the corresponding acid chloride with thionyl chloride (SOCl₂) followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] could yield (2R)-2-(2-hydroxyphenyl)propanal.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, allowing for transformations involving the hydroxyl group itself and influencing the reactivity of the aromatic ring.

The phenolic moiety of 2-(2-Hydroxyphenyl)propanoic acid can undergo oxidation to form quinone-type structures. The presence of the hydroxyl group activates the aromatic ring towards oxidation. Depending on the oxidizing agent and reaction conditions, either ortho- or para-quinones can be formed, although the substitution pattern of the starting material will direct the outcome. For a 2-substituted phenol (B47542), oxidation would be expected to yield an ortho-quinone.

The oxidation of phenols to quinones can be achieved using a variety of oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), or chromic acid. nih.gov These reactions proceed through the formation of a phenoxy radical intermediate. youtube.com The formation of quinones from polyphenols is a significant process in food chemistry and biology, where enzymatic and auto-oxidation lead to these highly reactive species. nih.gov

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, 2-(2-Hydroxyphenyl)propanoic acid is expected to readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. Given that the propanoic acid group is at the 2-position, the primary sites for substitution would be the 4- and 6-positions of the benzene (B151609) ring.

For example, nitration of the closely related 2-(4-hydroxyphenyl)propionic acid with a mixture of nitric acid and acetic acid has been shown to yield the corresponding 3-nitro derivative. prepchem.com This suggests that nitration of 2-(2-hydroxyphenyl)propanoic acid would likely occur at the positions activated by the hydroxyl group.

Table 2: Expected Products of Electrophilic Aromatic Substitution on 2-(2-Hydroxyphenyl)propanoic Acid

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄2-(2-Hydroxy-4-nitrophenyl)propanoic acid and 2-(2-Hydroxy-6-nitrophenyl)propanoic acid
BrominationBr₂, FeBr₃2-(4-Bromo-2-hydroxyphenyl)propanoic acid and 2-(6-Bromo-2-hydroxyphenyl)propanoic acid
SulfonationSO₃, H₂SO₄3-Hydroxy-4-(1-carboxyethyl)benzenesulfonic acid and 5-Hydroxy-2-(1-carboxyethyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-(4-Acyl-2-hydroxyphenyl)propanoic acid and 2-(6-Acyl-2-hydroxyphenyl)propanoic acid

Nucleophilic aromatic substitution on the ring of 2-(2-Hydroxyphenyl)propanoic acid is generally difficult as the ring is electron-rich and not activated towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are not present in the parent molecule.

Decarboxylation Studies of 2-(2-Hydroxyphenyl)propanoic Acid Systems

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of certain functional groups at the β-position to the carboxyl group can facilitate decarboxylation. chemistrysteps.comorgoreview.comyoutube.com In the case of 2-(2-Hydroxyphenyl)propanoic acid, the hydroxyl group is on the aromatic ring and not in a position to directly facilitate the typical β-keto acid or β-hydroxy acid decarboxylation mechanisms that proceed through a cyclic transition state. wikipedia.orgmasterorganicchemistry.com

Therefore, the decarboxylation of 2-(2-Hydroxyphenyl)propanoic acid is not expected to be a facile process under normal conditions. Significant thermal energy would likely be required, and the reaction may proceed through a less favorable mechanism, potentially involving the formation of a carbanion intermediate upon loss of CO₂. The stability of this intermediate would be a key factor in determining the feasibility of the reaction. There is a lack of specific studies on the decarboxylation of this particular compound in the scientific literature.

Formation of Coordination Complexes and Organometallic Derivatives

The coordination chemistry of 2-(2-Hydroxyphenyl)propanoic acid, and specifically its (2R)- enantiomer, is not extensively documented in publicly available scientific literature. However, the structural features of the molecule, namely the presence of a carboxylic acid group, an α-hydroxyl group, and a phenolic hydroxyl group, suggest a rich potential for acting as a versatile ligand in the formation of coordination complexes and organometallic derivatives. The behavior of this compound can be inferred by examining the coordination chemistry of structurally related molecules containing similar functional groups, such as other α-hydroxycarboxylic acids and ligands with hydroxyphenyl moieties.

Generally, α-hydroxycarboxylic acids are known to form stable complexes with a variety of metal ions. researchgate.net The chelation typically occurs through the carboxylate oxygen and the α-hydroxy oxygen, forming a stable five-membered ring with the metal center. This mode of coordination has been observed in complexes of related ligands.

Furthermore, the phenolic hydroxyl group at the ortho position of the phenyl ring introduces another potential coordination site. This allows for the possibility of different coordination modes depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions. For instance, the ligand could act as a bidentate ligand using the carboxylate and α-hydroxyl groups, or it could potentially act as a tridentate ligand involving the phenolic hydroxyl group.

Studies on related compounds provide insight into the potential coordination behavior. For example, research on N-(2-hydroxymethylphenyl)-C-(3'-carboxy-2'-hydroxyphenyl)thiazolidin-4-one, a ligand which also contains both carboxyl and hydroxyphenyl groups, has demonstrated the formation of coordination compounds with several transition metals, including Co(II), Ni(II), and Cd(II), as well as with Zr(OH)2(IV) and UO2(VI). allresearchjournal.com In these complexes, the ligand coordinates with the metal ions, showcasing the reactivity of these functional groups in complex formation. allresearchjournal.com

Similarly, studies on (±)-2-amino-3-(4-hydroxyphenyl)propionic acid (a derivative of tyrosine) have shown the formation of complexes with cobalt(II), copper(II), and nickel(II). scirp.org In these instances, the coordination primarily involves the amino and carboxylate groups, though the involvement of the phenolic group has also been suggested. scirp.org

The synthesis of copper(II) coordination compounds with 2,2-bis(hydroxymethyl)propionic acid further illustrates the ability of hydroxyl and carboxyl groups on a propionate (B1217596) framework to coordinate with metal ions, leading to the formation of mononuclear, dinuclear, and polymeric structures. mdpi.com

Based on these related systems, it is reasonable to predict that 2-(2-Hydroxyphenyl)propanoic acid would react with various metal salts (e.g., chlorides, acetates, nitrates) in suitable solvents to form coordination complexes. The resulting structures would likely depend on the coordination preferences of the metal ion. For instance, transition metals like copper(II), nickel(II), and cobalt(II) could be expected to form complexes with varying geometries.

While specific experimental data for the coordination complexes of 2-(2-Hydroxyphenyl)propanoic acid are not available, the table below provides a hypothetical summary of potential coordination complexes that could be formed based on the known chemistry of its functional groups and related compounds.

Hypothetical Metal Ion Potential Ligand Coordination Sites Anticipated Complex Geometry Supporting Evidence from Related Compounds
Cu(II)Carboxylate-O, α-Hydroxy-O, Phenolic-OSquare Planar or Distorted OctahedralKnown to form complexes with α-hydroxycarboxylic acids and hydroxyphenyl-containing ligands. researchgate.netscirp.org
Ni(II)Carboxylate-O, α-Hydroxy-O, Phenolic-OOctahedralForms complexes with ligands containing carboxyl and hydroxyl groups. allresearchjournal.comscirp.org
Co(II)Carboxylate-O, α-Hydroxy-O, Phenolic-OTetrahedral or OctahedralReadily forms complexes with ligands possessing similar functionalities. allresearchjournal.comscirp.org
Zn(II)Carboxylate-O, α-Hydroxy-O, Phenolic-OTetrahedralOften forms tetrahedral complexes with bidentate and tridentate ligands.
Fe(III)Carboxylate-O, α-Hydroxy-O, Phenolic-OOctahedralKnown to form stable complexes with phenolic and carboxylic acid ligands.

The formation of organometallic derivatives, where a direct metal-carbon bond is formed, is also a theoretical possibility, although less is documented for this class of compounds compared to coordination complexes. Such reactions would likely require specific organometallic precursors and reaction conditions.

Structural Elucidation and Spectroscopic Characterization of 2 2 Hydroxyphenyl Propanoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy is fundamental to the structural assignment of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offer detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-(2-Hydroxyphenyl)propanoic acid, both ¹H and ¹³C NMR spectra provide key data for structural confirmation.

The ¹H NMR spectrum reveals the chemical environment of each proton. The aromatic protons on the hydroxyphenyl ring typically appear as a complex multiplet pattern in the region of δ 6.7-7.2 ppm. The methine proton (CH) alpha to the carboxylic acid group gives a signal, often a quartet due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons present as a doublet. The protons of the hydroxyl (OH) and carboxylic acid (COOH) groups are visible as broad singlets whose chemical shifts can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing at the downfield end of the spectrum (~175-180 ppm). The carbon atom attached to the phenolic hydroxyl group is observed around 150-155 ppm. Aromatic carbons resonate in the 115-130 ppm range, while the aliphatic methine and methyl carbons appear at the upfield end of the spectrum.

Interactive Table 1: Representative NMR Data for 2-(2-Hydroxyphenyl)propanoic Acid This table is based on typical chemical shifts for the racemic compound in a standard NMR solvent like DMSO-d₆. chemicalbook.comchemicalbook.com

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (COOH)~12.0 (broad s)~175.5
Phenolic OH~9.5 (broad s)-
Aromatic CH (4 positions)6.7 - 7.2 (m)115.8, 119.0, 127.9, 128.8
C-Ar (ipso, attached to propanoic acid)-125.1
C-Ar (ipso, attached to OH)-154.2
Methine CH~3.8 (q)~40.1
Methyl CH₃~1.4 (d)~19.5
(s = singlet, d = doublet, q = quartet, m = multiplet)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov For 2-(2-Hydroxyphenyl)propanoic acid, the spectra are dominated by features of the hydroxyl, carbonyl, and aromatic moieties.

A very broad absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Superimposed on this is the sharp O-H stretch of the phenolic group, usually around 3200-3400 cm⁻¹. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is a key diagnostic feature, appearing around 1700-1730 cm⁻¹. Additional significant bands include C-O stretching and O-H bending vibrations, as well as aromatic C=C and C-H stretching and bending modes. kfupm.edu.sa

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for studying the molecular backbone and aromatic ring vibrations. nih.gov

Interactive Table 2: Key Vibrational Frequencies for 2-(2-Hydroxyphenyl)propanoic Acid

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300 (very broad)
PhenolicO-H stretch3200 - 3400 (sharp)
Carboxylic AcidC=O stretch1700 - 1730 (strong, sharp)
Aromatic RingC=C stretch1450 - 1600
Carboxylic Acid / Phenol (B47542)C-O stretch1200 - 1350

UV-Vis spectroscopy probes the electronic transitions within a molecule. hitachi-hightech.com For aromatic compounds like 2-(2-Hydroxyphenyl)propanoic acid, the absorption of UV light promotes electrons from lower-energy (π) to higher-energy (π) orbitals. The presence of the phenolic hydroxyl group and the carboxylic acid group, which are auxochromes, influences the position and intensity of these absorption bands. Typically, substituted benzene (B151609) rings show a primary band (π → π) below 220 nm and a secondary, less intense band (also π → π*) between 250-290 nm. The exact wavelength of maximum absorbance (λmax) can be sensitive to the solvent environment. myskinrecipes.comscience-softcon.de

X-ray Crystallography for Absolute Stereochemical Determination and Crystal Packing Analysis

While spectroscopic methods confirm the molecular structure and connectivity, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For a chiral molecule like (2R)-2-(2-Hydroxyphenyl)propanoic acid, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing precise bond lengths, bond angles, and the absolute configuration (R or S) at the chiral center.

Furthermore, this technique elucidates how molecules pack together in the crystal lattice. This includes identifying the crystal system, space group, and unit cell dimensions, which are crucial for understanding the physical properties of the solid material. nih.gov

Analysis of Intermolecular Interactions in Solid State and Solution

The physical and chemical behavior of 2-(2-Hydroxyphenyl)propanoic acid is heavily influenced by non-covalent intermolecular interactions, both in the solid state and in solution. nih.govsun.ac.za

The most significant intermolecular force for this compound is hydrogen bonding. youtube.com The molecule possesses two hydrogen bond donors (the phenolic -OH and the carboxylic acid -OH) and three potential hydrogen bond acceptors (the phenolic oxygen, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid).

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between two carboxyl groups. It is highly probable that 2-(2-Hydroxyphenyl)propanoic acid molecules arrange in this dimeric fashion. Additionally, the phenolic hydroxyl group can participate in further hydrogen bonding, potentially linking these dimers into more extended one-, two-, or three-dimensional networks. These interactions are critical in defining the crystal's structure and stability. whiterose.ac.uk In solution, these strong intermolecular hydrogen bonds can persist, particularly in non-polar solvents, and also form new hydrogen bonds with solvent molecules.

π-π Stacking Interactions

Interactive Data Table: Parameters of π-π Stacking Interactions in a Related Derivative

CompoundInteracting RingsCentroid-to-Centroid Distance (Å)Symmetry Operation
2-Methyl-2-(4-nitrophenoxy)propanoic acidC1-C6 Benzene Ring3.8643 (17)-x, y, -z + 1/2

Note: Data extracted from a study on a structurally related compound to illustrate the nature of π-π stacking interactions. hmdb.ca

C—H⋯π Interactions

In addition to π-π stacking, C—H⋯π interactions are another class of weak non-covalent interactions that contribute to the stability of the crystal structures of hydroxyphenylpropanoic acid derivatives. These interactions involve a hydrogen atom attached to a carbon atom acting as a weak acid and a π-system of an aromatic ring acting as a weak base.

The interplay between different types of non-covalent interactions, including hydrogen bonding, π-π stacking, and C—H⋯π interactions, ultimately dictates the final crystal packing arrangement. A comprehensive analysis of the crystal structure of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, would be necessary to fully elucidate the nature and significance of these C—H⋯π interactions.

Theoretical and Computational Chemistry Studies of 2 2 Hydroxyphenyl Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the behavior of (2R)-2-(2-Hydroxyphenyl)propanoic acid at the molecular level. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure, geometry, and energy.

DFT, with its various functionals like B3LYP, is often the method of choice for its balance of computational cost and accuracy in predicting molecular properties. It accounts for electron correlation, which is crucial for describing the interactions within the molecule. The Hartree-Fock method, while being a more foundational ab initio approach, often serves as a starting point for more advanced calculations and can provide valuable qualitative insights. For a molecule like (2R)-2-(2-Hydroxyphenyl)propanoic acid, a combination of these methods with appropriate basis sets (e.g., 6-31G* or larger) would be employed to accurately model its properties. A study on a related compound, 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, utilized both B3LYP and HF methods to optimize ground-state geometries and calculate vibrational wavenumbers. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

For (2R)-2-(2-Hydroxyphenyl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring. The LUMO is likely to be distributed over the carboxylic acid group, which can act as an electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar phenolic compounds often reveal that the presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups can lead to interesting electronic properties and potential for intramolecular charge transfer. The HOMO-LUMO energy gap is a crucial parameter in determining the strength of stabilization in a molecule. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Hydroxyphenylpropanoic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and based on typical DFT calculations for similar aromatic carboxylic acids.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), susceptible to nucleophilic attack.

In the case of (2R)-2-(2-Hydroxyphenyl)propanoic acid, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the carboxylic acid and the phenolic hydroxyl group would exhibit a positive potential, indicating their acidic nature. The aromatic ring would show a moderately negative potential due to the π-electrons. In a study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the most positive regions in the MEP surface were found on the hydrogen atoms, making them favorable sites for nucleophilic attack, while the most negative regions were detected around the oxygen atoms and within the phenyl and phenol (B47542) rings, indicating them as dominant sites for electrophilic attack. mdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of the propanoic acid side chain in (2R)-2-(2-Hydroxyphenyl)propanoic acid allows for multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and to map the potential energy surface associated with rotations around single bonds. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step using quantum chemical methods.

The key rotational degrees of freedom would be around the C-C bonds of the propanoic acid chain and the bond connecting the chain to the phenyl ring. The relative energies of the different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the phenolic hydroxyl group. Identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium and is the basis for calculating other molecular properties.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculation of vibrational frequencies and their corresponding intensities can aid in the interpretation of experimental IR and Raman spectra. By analyzing the vibrational modes, specific functional groups and their movements within the molecule can be identified.

For (2R)-2-(2-Hydroxyphenyl)propanoic acid, the calculated vibrational spectrum would show characteristic peaks for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and the aliphatic chain. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to better match experimental data due to the approximations inherent in the computational methods. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Hydroxyphenylpropanoic Acid Structure

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3600-3400
Carboxylic Acid -OHO-H Stretch3300-2500 (broad)
Carboxylic Acid C=OC=O Stretch1750-1700
Aromatic RingC=C Stretch1600-1450

Note: These are typical ranges and the exact values would depend on the specific conformation and computational method.

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions involving (2R)-2-(2-Hydroxyphenyl)propanoic acid. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

For instance, the esterification of the carboxylic acid group or the deprotonation of the phenolic hydroxyl group could be studied computationally. The calculations would involve locating the transition state structure for the reaction and calculating the activation energy barrier. Such studies are invaluable for predicting reactivity and designing synthetic pathways.

Studies on Linear and Nonlinear Optical Properties

The interaction of molecules with light can be described by their linear and nonlinear optical (NLO) properties. These properties are determined by the molecule's polarizability (α) and hyperpolarizability (β, γ, etc.). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

Computational methods can be used to calculate these properties. For (2R)-2-(2-Hydroxyphenyl)propanoic acid, the presence of an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group attached to a π-conjugated system (the phenyl ring) suggests that it may exhibit NLO properties. The magnitude of the hyperpolarizability would be sensitive to the molecular conformation and the electronic communication between the donor and acceptor groups. Computational studies on similar donor-π-acceptor systems have shown that DFT calculations can provide reliable predictions of NLO properties. mdpi.com The mean polarizability (α), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β) are fundamental parameters of NLO materials. mdpi.com

Table 3: Representative Calculated (Hyper)polarizability Values for a Donor-π-Acceptor Molecule

PropertySymbolRepresentative Value (a.u.)
Mean Polarizabilityα100 - 150
First Hyperpolarizabilityβ50 - 200

Note: These values are illustrative and highly dependent on the specific molecular structure and the computational level of theory.

Investigation of Biological Activity and Molecular Mechanisms of 2 2 Hydroxyphenyl Propanoic Acid in Vitro Studies

Antioxidant Activity Assessment in Cellular and Cell-Free Systems

There is no specific information available in the reviewed scientific literature regarding the antioxidant activity of 2-(2-Hydroxyphenyl)propanoic acid, (2R)- .

However, studies on related hydroxyphenylpropanoic acid derivatives suggest that the presence of a phenolic hydroxyl group can confer antioxidant properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess antioxidant potential, which is attributed to the ability of the hydroxyl group on the phenyl ring to donate a hydrogen atom and scavenge reactive oxygen species. nih.govmdpi.com This activity is a common feature of phenolic compounds. nih.govmdpi.com The antioxidant capacity of these related molecules is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com Without direct experimental data, it remains speculative whether 2-(2-Hydroxyphenyl)propanoic acid, (2R)- would exhibit similar antioxidant effects.

Enzyme Inhibition and Modulation Studies (e.g., Enzyme Kinetics, Binding Assays)

Direct studies on the enzyme inhibition or modulation by 2-(2-Hydroxyphenyl)propanoic acid, (2R)- are not available in the current scientific literature.

However, a structurally related and more complex derivative, (2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (SA446) , has been identified as a potent inhibitor of angiotensin-converting enzyme (ACE). nih.gov In vitro studies demonstrated that SA446 inhibits ACE with a high degree of potency. nih.gov

Below is a data table summarizing the in vitro inhibitory activity of SA446.

CompoundTarget EnzymeAssay SystemIC₅₀ (nM)
(2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (SA446)Angiotensin-Converting EnzymeSemi-purified rabbit lung ACE6

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The inhibitory activity of SA446 is significant, being four to five times more potent than captopril (B1668294) in some in vitro assays. nih.gov It is crucial to emphasize that SA446 is a significantly different molecule from 2-(2-Hydroxyphenyl)propanoic acid, (2R)- , and these findings cannot be directly extrapolated to the parent compound. The aryl propionic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes. orientjchem.org However, no specific data for 2-(2-Hydroxyphenyl)propanoic acid, (2R)- and its effect on COX enzymes were found.

Interaction with Biomolecules and Receptor Binding Assays (In Vitro)

There is no specific information available regarding the in vitro interaction of 2-(2-Hydroxyphenyl)propanoic acid, (2R)- with biomolecules or its receptor binding profile.

Receptor binding assays are a common method to determine the affinity of a compound for a specific biological target. nih.gov These assays often utilize radiolabeled ligands to compete with the test compound for binding to the receptor. Antipsychotic drugs, for example, have their efficacy and side effects characterized by their receptor-binding profiles to a variety of neurotransmitter receptors. nih.gov Without experimental data, the potential interactions of 2-(2-Hydroxyphenyl)propanoic acid, (2R)- with any specific receptors or other biomolecules remain unknown.

Metabolic Transformations and Biotransformation Pathways (In Vitro Microbial Studies)

Specific studies on the in vitro microbial metabolic transformations and biotransformation pathways of 2-(2-Hydroxyphenyl)propanoic acid, (2R)- have not been reported in the reviewed literature.

However, studies on the microbial degradation of related phenylpropanoids have been conducted. For instance, certain bacterial strains isolated from wastewater treatment plants have been shown to mineralize ibuprofen (B1674241) (2-(4-isobutylphenyl)propanoic acid) and 3-phenylpropanoic acid. mdpi.comnih.gov The degradation of 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) by the fungus Aspergillus fumigatus has also been studied, showing its conversion to o-coumaric acid and subsequently to 4-hydroxycoumarin. ebi.ac.uk These studies indicate that microbial systems possess the enzymatic machinery to metabolize phenylpropanoic acid derivatives, but the specific pathways and metabolites for 2-(2-Hydroxyphenyl)propanoic acid, (2R)- have not been elucidated.

Structure-Activity Relationship (SAR) Studies for Biological Effects

There are no specific structure-activity relationship (SAR) studies available for 2-(2-Hydroxyphenyl)propanoic acid, (2R)- that detail how its stereochemistry influences its biological effects.

Analytical Methodologies for Enantiomeric Purity and Quantification of 2r 2 2 Hydroxyphenyl Propanoic Acid

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers of 2-arylpropionic acids, including 2-(2-hydroxyphenyl)propanoic acid. This method offers high resolution, sensitivity, and reproducibility. The separation can be achieved through two main approaches: direct and indirect.

The direct method , which is the most common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of this class of compounds. nih.govnih.gov For instance, amylose-tris(3,5-dimethylphenylcarbamate) based columns have demonstrated effective enantioseparation of various 2-arylpropionic acids. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), plays a critical role in achieving optimal separation. nih.gov The addition of acidic modifiers like trifluoroacetic acid is often necessary to improve peak shape and resolution for acidic analytes. nih.gov

The indirect method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. nih.gov

The selection of the appropriate chiral stationary phase and mobile phase is critical for successful enantioseparation. The table below illustrates typical parameters used in the chiral HPLC analysis of related 2-arylpropionic acids.

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Column e.g., Chiralpak® AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol with Trifluoroacetic Acid (TFA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 230 nm)
Temperature Ambient or controlled (e.g., 25°C)
This table presents representative conditions for the chiral HPLC analysis of 2-arylpropionic acids.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile or semi-volatile chiral compounds. For non-volatile compounds like 2-(2-hydroxyphenyl)propanoic acid, derivatization is a necessary prerequisite to increase their volatility and thermal stability.

A common approach is the indirect method , where the carboxylic acid is converted into a diastereomeric ester by reacting it with a chiral alcohol, such as (-)-menthol. These diastereomeric esters can then be separated on a conventional achiral GC column.

The direct method in GC involves the use of a chiral stationary phase, most commonly based on cyclodextrin (B1172386) derivatives. rsc.orgresearchgate.net These CSPs are capable of forming transient diastereomeric complexes with the enantiomers, allowing for their separation. The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving baseline resolution.

The following table outlines a representative derivatization and GC analysis procedure for chiral acids.

StepDescription
Derivatization Agent Thionyl chloride followed by a chiral alcohol (e.g., (R)-(-)-2-Butanol)
GC Column Capillary column with a chiral stationary phase (e.g., β-cyclodextrin derivative)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient for the specific derivatives
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
This table illustrates a typical workflow for the chiral GC analysis of carboxylic acids after derivatization.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.

Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. For (2R)-2-(2-hydroxyphenyl)propanoic acid, a specific, non-zero value of optical rotation would confirm its chiral nature and enantiomeric purity. The magnitude and sign of the rotation are directly proportional to the concentration of the enantiomer in the sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation. The spectrum typically shows positive or negative peaks (Cotton effects) in the regions of UV absorption of the chromophores present in the molecule. The sign and intensity of these Cotton effects are unique to a specific enantiomer and can be used for its identification and quantification. For instance, the CD spectrum of a related compound, (2R)-mercaptopropionic acid, exhibits distinct peaks that are characteristic of its absolute configuration. nih.gov

The following table summarizes the principles of these chiroptical methods.

TechniquePrincipleApplication for (2R)-2-(2-Hydroxyphenyl)propanoic Acid
Optical Rotation Measurement of the angle of rotation of plane-polarized light.Determination of enantiomeric purity based on specific rotation.
Circular Dichroism Measurement of the differential absorption of circularly polarized light.Confirmation of absolute configuration and quantification of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy has become a valuable tool for the determination of enantiomeric purity, primarily through the use of chiral auxiliary reagents.

One common method involves the use of chiral solvating agents (CSAs) . These are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution. The formation of these complexes leads to different chemical shifts for the corresponding nuclei of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification.

Another approach is the use of chiral derivatizing agents (CDAs) . In this method, the enantiomers are covalently reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers will exhibit distinct NMR spectra, enabling the determination of the enantiomeric ratio. A notable example is the use of diacetyl-L-tartaric anhydride (B1165640) (DATAN) to resolve the enantiomers of 2-hydroxy acids, where the resulting diastereomers show separate signals in the NMR spectrum. nih.gov

The table below provides an overview of NMR-based methods for chiral analysis.

MethodReagent TypePrinciple
Chiral Solvating Agents e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolFormation of transient diastereomeric complexes with distinct chemical shifts.
Chiral Derivatizing Agents e.g., Diacetyl-L-tartaric anhydride (DATAN)Formation of stable diastereomers with separate NMR signals.
This table outlines common NMR techniques for the determination of enantiomeric purity.

Research on Derivatives and Analogues of 2 2 Hydroxyphenyl Propanoic Acid

Synthesis and Characterization of Substituted Hydroxyphenyl Propanoic Acids

The synthesis of derivatives of hydroxyphenyl propanoic acid involves diverse chemical strategies to modify the core structure, enabling the exploration of new chemical space and biological activities.

A key approach involves the modification of a hydroxyphenyl amine precursor. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized starting from 4-aminophenol (B1666318). The synthesis begins with the reaction of 4-aminophenol with methyl acrylate (B77674) in 2-propanol to yield N-(4-hydroxyphenyl)-β-alanine methyl ester. nih.gov This intermediate can then be converted to a hydrazide, which serves as a versatile building block for creating a library of compounds through reactions with various aldehydes and ketones. nih.gov

Another synthetic route focuses on creating ether linkages. The synthesis of 2-[4-(hydroxyphenoxy)]propionic acid, an isomer of the target compound, can be achieved using hydroquinone (B1673460) and ethyl lactate (B86563) as raw materials. google.com To prevent the formation of diether byproducts, a protection strategy is employed. The process involves protecting one of the hydroxyl groups of hydroquinone, followed by reaction with a propionic acid derivative, and subsequent deprotection and hydrolysis to yield the final product. google.com

The synthesis of more complex derivatives, such as N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid aryl derivative, has also been reported. This synthesis was part of a study aimed at designing histone deacetylase (HDAC) inhibitors with improved anti-proliferative activity. nih.gov

The characterization of these newly synthesized compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structural integrity of the derivatives, with specific signals corresponding to the protons and carbons of the molecular framework. nih.govmdpi.com For example, in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones, the presence of isomers due to restricted rotation around the CONH bond was identified through NMR analysis. nih.gov

Table 1: Examples of Synthesized Hydroxyphenyl Propanoic Acid Derivatives

Starting Material(s)Key Reagents/IntermediatesProduct ClassReference
4-Aminophenol, Methyl acrylateN-(4-hydroxyphenyl)-β-alanine methyl ester, Hydrazine3-((4-Hydroxyphenyl)amino)propanoic acid derivatives nih.gov
Hydroquinone, Ethyl lactate2-Bromopropionic acid ethyl ester2-[4-(Hydroxyphenoxy)]propionic acid google.com
2-Hydroxyphenylacetic acidDiazomethane, Dichloromethyl methyl ether2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid mdpi.com
Furan-2-carbaldehydes, Malonic acidPyridine, Piperidine, Triflic acid (TfOH)3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.com

Stereochemical Influences in Related Chiral Carboxylic Acid Systems

Chirality is a fundamental aspect of many biologically active molecules, and the stereochemistry of arylpropionic acids and their derivatives can have a profound influence on their pharmacological activity. humanjournals.commdpi.com Enzymes and receptors in biological systems are themselves chiral, leading to stereoselective interactions with drug molecules.

The separation and analysis of enantiomers are critical for understanding these stereochemical influences. Enzymatic deracemization is one effective method. Hydrolase-catalyzed kinetic resolution of racemic arylcarboxylic acid esters can produce (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com This highlights the ability of enzymes like esterases and lipases to selectively process one enantiomer over the other. mdpi.com

For the determination of absolute stereochemistry in chiral carboxylic acids, particularly those with remote stereocenters, advanced analytical methods have been developed. One such method involves the use of a bis(porphyrin) tweezer host system. mtu.edu When a derivatized chiral carboxylic acid binds to the tweezer, it induces a predictable helical twist in the host molecule. This induced helicity is detected by exciton-coupled circular dichroism (ECCD), and the sign of the resulting signal can be directly correlated to the absolute stereochemistry (R or S) of the chiral center in the acid. mtu.edu This technique has shown to be effective even for substrates with quaternary stereocenters and the presence of other functional groups like hydroxyls, which did not interfere with the analysis. mtu.edu

The influence of stereochemistry is paramount in drug design. For many arylpropionic acid NSAIDs, one enantiomer (often the S-enantiomer) is significantly more active than the other. This stereoselectivity underscores the importance of developing synthetic and analytical methods to access and verify enantiomerically pure compounds for therapeutic evaluation.

Structure-Activity Relationships within the Hydroxyphenyl Propanoic Acid Class

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a class of compounds by systematically modifying their chemical structure. Within the hydroxyphenyl propanoic acid class, several studies have elucidated key relationships between structural features and biological effects such as anticancer and antioxidant activity.

In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, researchers evaluated a series of 36 compounds for their anticancer activity against A549 non-small cell lung cancer cells. mdpi.comresearchgate.net The study revealed a clear structure-dependent activity.

Key SAR findings from this study include:

Heterocyclic Substituents: The introduction of heterocyclic moieties was crucial for activity. Compound 20 , which contains a 2-furyl substituent, was identified as the most promising, demonstrating selectivity towards cancer cells over non-transformed cells and an ability to reduce cancer cell migration. mdpi.com

Antioxidant Properties: The presence of the hydroxyphenyl group was linked to antioxidant activity. mdpi.com Compound 20 also exhibited potent antioxidant properties in a DPPH radical scavenging assay. researchgate.net This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can be used to develop dual-action anticancer and antioxidant agents. mdpi.comresearchgate.net

Cytotoxicity: Several compounds, including 12 , 20 , 21 , 22 , and 29 , were able to reduce A549 cell viability by 50%. researchgate.net

Another study focused on designing a valproic acid (VPA) derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, as a histone deacetylase (HDAC) inhibitor. nih.gov By adding the arylamine core of another known HDAC inhibitor (SAHA) to the VPA structure, the researchers designed a new compound with significantly improved potency. This derivative, compound 2 , showed a much lower IC₅₀ value (in the µM range) compared to the parent drug VPA (mM range) against HeLa, rhabdomyosarcoma, and breast cancer cells. nih.gov This demonstrates a successful SAR strategy where combining pharmacophores from different active compounds leads to a more potent derivative.

The general class of arylpropionic acids has been extensively studied, primarily for anti-inflammatory activity. humanjournals.com Research has shown that modifying the carboxylic acid moiety can lead to derivatives with enhanced anti-inflammatory effects and potentially reduced side effects. humanjournals.com

Table 2: Structure-Activity Relationship (SAR) Summary

Compound/SeriesStructural ModificationBiological ActivityKey FindingReference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesIntroduction of a 2-furyl substituent (Compound 20 )Anticancer, Antioxidant2-Furyl group enhanced selective anticancer activity and cell migration inhibition. mdpi.comresearchgate.net
N-(2-hydroxyphenyl)-2-propylpentanamide (Compound 2 )Addition of an N-(2-hydroxyphenyl) group to valproic acidAnti-proliferative (HDAC inhibition)The aryl amide derivative showed significantly higher potency (µM) than the parent compound (mM). nih.gov
Arylpropionic acid derivativesModification of the carboxylate functionAnti-inflammatoryDerivatization of the carboxylic acid can enhance anti-inflammatory activity. humanjournals.com

Potential Research Applications of 2r 2 2 Hydroxyphenyl Propanoic Acid

Role as a Chiral Building Block in Advanced Organic Synthesis

(2R)-2-(2-Hydroxyphenyl)propanoic acid is a promising chiral building block, or synthon, for the asymmetric synthesis of more complex molecules. In this context, the inherent chirality of the molecule is transferred to a new molecule during a synthesis, influencing its three-dimensional structure. This is a crucial aspect in the development of pharmaceuticals and other biologically active compounds, where often only one enantiomer (a non-superimposable mirror image of a molecule) exhibits the desired therapeutic effect.

The presence of multiple functional groups—the carboxylic acid and the phenolic hydroxyl group—allows for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or other functionalities, while the hydroxyl group can be alkylated, acylated, or used to direct ortho-metalation reactions. These transformations can be carried out in a stereocontrolled manner, preserving the (R)-configuration at the chiral center.

Table 1: Potential Synthetic Transformations of (2R)-2-(2-Hydroxyphenyl)propanoic Acid

Functional GroupPotential ReactionsResulting Functionality
Carboxylic AcidEsterification, Amidation, ReductionEster, Amide, Alcohol
Hydroxyl GroupAlkylation, Acylation, EtherificationAlkoxy, Acyl, Ether
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted Phenyl Ring

Application as a Model Compound for Mechanistic Chemical Reactivity Studies

The structure of (2R)-2-(2-Hydroxyphenyl)propanoic acid also makes it a suitable model compound for studying various aspects of chemical reactivity and reaction mechanisms. The interplay between the different functional groups can influence reaction rates and pathways, providing insights into fundamental chemical principles.

For example, the proximity of the hydroxyl group to the carboxylic acid and the chiral center can lead to intramolecular interactions that affect the acidity of the carboxylic proton and the reactivity of the stereocenter. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with computational modeling, could be employed to study the conformational preferences of the molecule in different solvents and under various conditions. This information is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, kinetic studies on reactions involving (2R)-2-(2-Hydroxyphenyl)propanoic acid could elucidate the role of the ortho-hydroxyl group in accelerating or directing certain transformations. For instance, it could act as an internal catalyst or a directing group in reactions at the adjacent carboxylic acid or chiral center. While specific mechanistic studies on this compound are scarce, research on similar phenolic carboxylic acids has provided valuable insights into reaction mechanisms.

Utility in the Development of Specialty Materials (e.g., Polymers, Coatings)

The bifunctional nature of (2R)-2-(2-Hydroxyphenyl)propanoic acid, possessing both a carboxylic acid and a hydroxyl group, makes it a potential monomer for the synthesis of specialty polymers. The chirality of the monomer could be transferred to the polymer chain, leading to the formation of chiral polymers with unique properties.

For instance, polyesters could be synthesized through the polycondensation of (2R)-2-(2-Hydroxyphenyl)propanoic acid, where the carboxylic acid of one monomer reacts with the hydroxyl group of another. The resulting chiral polyesters could exhibit interesting optical properties, such as chiroptical activity, which could be useful in applications like chiral separations or as components in optical devices. While the synthesis of polymers from the structurally related 4-hydroxyphenylpropionic acid has been reported, the incorporation of the 2-hydroxy isomer in a chiral form remains an area for exploration.

Moreover, derivatives of (2R)-2-(2-Hydroxyphenyl)propanoic acid could be used to create chiral liquid crystals. The rigid aromatic core combined with a chiral side chain is a common structural motif in liquid crystalline materials. Research on analogous compounds, such as those derived from (S)-2-(6-hydroxy-2-naphthyl)propanoic acid, has demonstrated the formation of ferroelectric and antiferroelectric liquid crystal phases. This suggests that (2R)-2-(2-Hydroxyphenyl)propanoic acid could serve as a precursor for novel liquid crystalline materials with potential applications in display technologies.

The development of functional coatings is another area where this compound could find utility. Its ability to be incorporated into polymer backbones or to be attached to surfaces via its functional groups could be exploited to create chiral surfaces with specific recognition properties.

Table 2: Potential Material Applications of (2R)-2-(2-Hydroxyphenyl)propanoic Acid

Material TypePotential ApplicationKey Feature
Chiral PolymersChiral chromatography, Optical devicesChiroptical properties
Liquid CrystalsDisplays, SensorsSelf-assembly into ordered phases
Functional CoatingsEnantioselective sensors, Chiral catalystsSurface-bound chirality

Future Research Directions and Perspectives

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and highly selective synthetic routes to produce enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical research. For (2R)-2-(2-Hydroxyphenyl)propanoic acid, future research should focus on pioneering novel stereoselective synthetic methodologies.

Current approaches for the synthesis of chiral 2-arylpropionic acids often rely on methods such as asymmetric alkylation of chiral oxazolidinones or dynamic kinetic resolution (DKR). sigmaaldrich.com These strategies, while effective for compounds like S-Ibuprofen and S-Naproxen, could be further refined and adapted for the specific synthesis of (2R)-2-(2-Hydroxyphenyl)propanoic acid. ebi.ac.uk

Future investigations could explore:

Catalytic Asymmetric Hydrovinylation: This technique offers a route to 2-arylpropionic acids from vinyl arenes with high yields and enantioselectivities. nih.gov Research into suitable chiral catalysts for the hydrovinylation of a corresponding vinyl precursor could lead to a more direct and atom-economical synthesis of the target molecule.

Enzyme-Catalyzed Reactions: The use of enzymes in synthesis provides high stereoselectivity under mild reaction conditions. Exploring specific lipases or esterases for the kinetic resolution of a racemic mixture of 2-(2-Hydroxyphenyl)propanoic acid or its esters could be a promising strategy.

A summary of potential stereoselective synthetic approaches is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Catalysis Utilizes a chiral catalyst to favor the formation of one enantiomer over the other.High efficiency, low catalyst loading.
Enzymatic Resolution Employs enzymes to selectively react with one enantiomer in a racemic mixture.High stereoselectivity, mild reaction conditions.
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Well-established, predictable stereochemical control.
Chiral Pool Synthesis Starts from a readily available enantiopure natural product.Access to enantiomerically pure starting materials.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the biological activities of hydroxyphenylpropanoic acids as a class are recognized, a detailed understanding of the specific interactions of the (2R)- enantiomer at the molecular level is largely uncharted territory. Future research should aim to elucidate the precise mechanisms by which (2R)-2-(2-Hydroxyphenyl)propanoic acid interacts with biological targets.

The biological activity of many 2-arylpropionic acids is known to be stereospecific, with one enantiomer often exhibiting significantly higher potency. nih.gov It is crucial to determine if this holds true for 2-(2-Hydroxyphenyl)propanoic acid and to identify the specific enzymes or receptors it may interact with.

Key areas for future investigation include:

Molecular Docking Studies: Computational docking simulations can predict the binding affinity and orientation of (2R)-2-(2-Hydroxyphenyl)propanoic acid within the active sites of various enzymes and receptors. nih.gov This can provide initial hypotheses about its potential biological targets.

Enzyme Inhibition Assays: Experimental screening against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) or other enzymes involved in inflammatory or metabolic pathways, would be essential to identify direct molecular targets. nih.gov

Receptor Binding Assays: Investigating the binding of the (2R)-enantiomer to various receptors, including G-protein coupled receptors (GPCRs), could uncover novel signaling pathways that it may modulate. nih.gov

Structural Biology: Co-crystallization of (2R)-2-(2-Hydroxyphenyl)propanoic acid with its biological target(s) would provide definitive, high-resolution insights into the specific molecular interactions driving its biological effects.

Development of Advanced Analytical Techniques for Chiral Purity and Quantification

To accurately assess the biological activity and metabolic fate of (2R)-2-(2-Hydroxyphenyl)propanoic acid, the development of robust and sensitive analytical methods for its chiral separation and quantification is paramount.

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for chiral separations. nih.govnih.govijpsr.com Future research should focus on optimizing these methods for the specific analysis of (2R)-2-(2-Hydroxyphenyl)propanoic acid in complex biological matrices like plasma and urine.

Advancements in this area could include:

Novel Chiral Stationary Phases (CSPs) for HPLC: The development and evaluation of new CSPs with enhanced selectivity for hydroxyphenylpropanoic acid enantiomers would improve resolution and shorten analysis times. hmdb.canih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates for further investigation. hmdb.ca

Advanced Chiral Selectors for Capillary Electrophoresis: CE offers high efficiency and low sample consumption. ijpsr.com Research into new chiral selectors, such as modified cyclodextrins or chiral ionic liquids, could lead to highly sensitive and rapid methods for enantiomeric purity determination. researchgate.net

Hyphenated Techniques: Coupling chiral separation methods with mass spectrometry (LC-MS/MS or CE-MS) would provide the high sensitivity and specificity required for the quantification of (2R)-2-(2-Hydroxyphenyl)propanoic acid and its metabolites in biological samples. nih.gov

A comparison of key chiral analytical techniques is provided below.

Analytical TechniquePrinciple of Chiral SeparationKey Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Robust, scalable for preparative separations.
Chiral Capillary Electrophoresis Differential mobility of enantiomers in the presence of a chiral selector in the background electrolyte.High efficiency, low sample and solvent consumption.
NMR with Chiral Solvating Agents Formation of diastereomeric complexes that exhibit distinct NMR signals.Provides structural information.

Investigation into Biosynthetic Origins and Metabolic Fates in Biological Systems

Understanding the natural sources and metabolic pathways of (2R)-2-(2-Hydroxyphenyl)propanoic acid is crucial for comprehending its physiological role. It is known that hydroxyphenylpropanoic acids are metabolites of dietary polyphenols, which are transformed by the gut microbiota. However, the specific biosynthetic precursors and the enzymatic reactions leading to the formation of the (2R)-enantiomer are not well defined.

Future research in this area should focus on:

Identification of Biosynthetic Pathways: Studies using labeled precursors in microbial cultures or plant systems could help to trace the biosynthetic origin of 2-(2-Hydroxyphenyl)propanoic acid. Investigating the metabolism of related compounds like coumarin (B35378) and o-coumaric acid by microorganisms such as Aspergillus fumigatus could provide valuable clues. ebi.ac.uk

Stereospecific Metabolism Studies: It is well-documented that the metabolism of many chiral drugs is stereoselective. nih.gov It is therefore critical to investigate whether the (R)- and (S)-enantiomers of 2-(2-Hydroxyphenyl)propanoic acid are metabolized differently in biological systems. This would involve in vitro studies with liver microsomes and in vivo studies to identify and quantify the specific metabolites of each enantiomer.

Role of the Gut Microbiome: Further characterization of the specific gut bacterial species and enzymes responsible for the production of 2-(2-Hydroxyphenyl)propanoic acid from dietary polyphenols is needed. This could lead to a better understanding of how diet and individual variations in the gut microbiome can influence the levels of this compound in the body.

The table below outlines key areas of investigation into the biological origins and fate of this compound.

Research AreaKey Questions to Address
Biosynthesis What are the natural precursors and enzymatic pathways leading to the formation of 2-(2-Hydroxyphenyl)propanoic acid?
Stereospecific Metabolism Are the (R)- and (S)-enantiomers metabolized differently in humans? What are the major metabolites of each enantiomer?
Gut Microbiome Which specific gut bacteria are responsible for the production of this compound from dietary sources?

Q & A

Basic Question: What are the recommended safety protocols for handling (2R)-2-(2-hydroxyphenyl)propanoic acid in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use BS-approved fume hoods or well-ventilated areas to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) :
    • Eye Protection : Safety glasses with side shields or full-face visors for large-scale handling .
    • Gloves : EN374-certified gloves resistant to organic acids .
  • First Aid :
    • Skin Contact : Wash with soap and water; seek medical attention if irritation persists .
    • Eye Exposure : Rinse cautiously with water for ≥15 minutes and remove contact lenses .
  • Waste Disposal : Follow local regulations for organic acid waste .

Basic Question: What synthetic routes are commonly employed for preparing (2R)-2-(2-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Chiral Synthesis : Asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) to enhance enantiomeric purity .

  • Key Reaction Parameters :

    ParameterOptimal ConditionReference
    Temperature25–40°C
    CatalystPalladium-based chiral ligands
    PurificationChiral HPLC or crystallization
  • Common Impurities :

    Impurity NameCAS NumberSource
    1-Hydroxyibuprofen analog53949-53-4Side reaction
    2-(4-Ethylphenyl)propanoic acid3585-52-2Incomplete reduction

Basic Question: Which spectroscopic techniques are effective for characterizing (2R)-2-(2-hydroxyphenyl)propanoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid protons (δ 12–14 ppm) .
    • ¹³C NMR : Confirm stereochemistry via coupling constants in chiral centers .
  • Mass Spectrometry (MS) :

    TechniqueKey Peaks (m/z)Reference
    GC-MS162.05 (M-CO₂H loss)
    LC-MS/MS179.08 (deprotonated ion)
  • Chiral Analysis : Polarimetry or circular dichroism (CD) to verify (R)-configuration .

Advanced Question: How can contradictions in reported biological activity data for this compound be addressed?

Methodological Answer:

  • Assay Variability :
    • Cell Line Differences : Test across multiple models (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
    • Metabolite Interference : Use LC-MS to detect degradation products (e.g., 3-(2-hydroxyphenyl)propanoic acid) in media .
  • Data Normalization : Include internal controls (e.g., stable isotope-labeled analogs) to account for batch effects .

Advanced Question: What strategies resolve stereochemical inconsistencies in synthetic batches?

Methodological Answer:

  • Chiral Chromatography :
    • Column : Polysaccharide-based (e.g., Chiralpak IA) with hexane:isopropanol gradients .
    • Detection : UV at 254 nm for phenyl group absorption .
  • Crystallization : Use chiral resolving agents (e.g., (S)-α-methylbenzylamine) to isolate enantiomers .
  • Dynamic Kinetic Resolution : Enzymatic or metal-catalyzed racemization during synthesis to improve yield .

Advanced Question: How can the metabolic fate of this compound be studied in mammalian systems?

Methodological Answer:

  • Metabolite Profiling :
    • In Vivo Models : Administer radiolabeled (¹⁴C) compound to track distribution .
    • Analytical Tools :
TechniqueApplicationReference
GC-MSDetect volatile metabolites (e.g., phenyl derivatives)
LC-QTOF-MSIdentify phase II conjugates (glucuronides)
  • Biomarker Identification :
    • Targets : Monitor urinary 3-(2-hydroxyphenyl)propanoic acid as a potential biomarker .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.